molecular formula C8H7BrN2O B12854802 2-(Aminomethyl)-4-bromobenzo[d]oxazole

2-(Aminomethyl)-4-bromobenzo[d]oxazole

Cat. No.: B12854802
M. Wt: 227.06 g/mol
InChI Key: ZXJKNZCZXLQUFB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromobenzo[d]oxazole (CAS 1806424-75-8) is a brominated benzo[d]oxazole derivative with a molecular formula of C 9 H 9 BrN 2 O and a molecular weight of 241.08 g/mol . This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The specific research applications for this compound are a focus of ongoing scientific exploration. Structurally related 2-aminobenzoxazole compounds are recognized as valuable scaffolds in drug discovery, particularly in the development of potent inhibitors for targets like the S1P transporter Spns2 . The bromomethyl and aminomethyl functional groups on the benzoxazole core make this compound a versatile building block for further chemical synthesis and derivatization, enabling the creation of diverse compound libraries for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(4-bromo-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4,10H2

InChI Key

ZXJKNZCZXLQUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)CN

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 4 Bromobenzo D Oxazole and Analogous Structures

Established Approaches for Benzoxazole (B165842) Core Construction

The benzoxazole framework is a fundamental heterocyclic motif present in many biologically active compounds and functional materials. rsc.orgresearchgate.net Consequently, numerous synthetic strategies have been developed for its construction. rsc.orgnih.gov These can be broadly categorized into the cyclization of precursors and the direct functionalization of a pre-formed benzoxazole ring. nih.gov

The most traditional and widely employed method for constructing the benzoxazole core is the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a suitable electrophilic partner. rsc.orgresearchgate.netnih.gov This versatile approach allows for the introduction of various substituents at the 2-position of the benzoxazole ring by choosing the appropriate carbonyl-containing compound.

Commonly used reaction partners for 2-aminophenols include:

Aldehydes: The reaction with aldehydes, often promoted by an oxidizing agent or a catalyst, is a direct route to 2-substituted benzoxazoles. nih.govmdpi.comnih.gov

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can be condensed with 2-aminophenols, typically under harsh conditions or with activating agents, to form the benzoxazole ring. nih.govmdpi.comnih.gov

β-Diketones: The use of β-diketones in the presence of a combined Brønsted acid and copper iodide (CuI) catalyst system allows for the synthesis of various 2-substituted benzoxazoles, tolerating a range of substituents on the 2-aminophenol ring. acs.orgorganic-chemistry.org

Tertiary Amides: A method utilizing triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) activates tertiary amides for reaction with 2-aminophenols, proceeding through nucleophilic addition and intramolecular cyclization. nih.gov

The choice of catalyst and reaction conditions is crucial for the efficiency of these cyclization reactions. A variety of catalysts, including metal catalysts, nanocatalysts, and ionic liquids, have been reported to promote these transformations. researchgate.netnih.gov

Table 1: Examples of Catalysts Used in 2-Aminophenol Cyclization Reactions

Catalyst SystemReaction PartnersKey FeaturesReference(s)
Brønsted Acid and CuI2-Aminophenols and β-DiketonesTolerates various substituents on the 2-aminophenol. acs.orgorganic-chemistry.org
Triflic Anhydride (Tf₂O) / 2-Fluoropyridine2-Aminophenols and Tertiary AmidesInvolves activation of the amide carbonyl group. nih.gov
Samarium Triflateo-Amino(thio)phenols and AldehydesReusable catalyst, mild aqueous conditions. organic-chemistry.org
NCTS / BF₃·Et₂Oo-Aminophenols and N-cyano-N-phenyl-p-toluenesulfonamideUses a non-hazardous cyanating agent for 2-aminobenzoxazole (B146116) synthesis. acs.orgnih.gov acs.orgnih.gov

Oxidative cyclization represents another major pathway to benzoxazole synthesis. These methods often involve the formation of a Schiff base intermediate from a 2-aminophenol and an aldehyde, which then undergoes an intramolecular oxidative C-O bond formation. Elemental sulfur, for instance, has been used as an effective oxidant for the coupling of o-aminophenols with ketones or alkenes. organic-chemistry.org

Iron-catalyzed oxidative cyclization has emerged as an environmentally friendly alternative. rsc.org One such method involves the reaction of phenol (B47542) derivatives with benzoyl aldehyde oximes using an inexpensive iron(III) catalyst at room temperature. nih.gov Another green approach merges the ring-opening of benzoxazoles with secondary amines and a subsequent iron-catalyzed oxidative cyclization using aqueous hydrogen peroxide (H₂O₂) as the oxidant to produce 2-aminobenzoxazoles in excellent yields. rsc.orgrsc.org

Direct C-H functionalization has gained significant attention as an atom-economical method for modifying the benzoxazole core. nih.gov This strategy avoids the need for pre-functionalized substrates. The C2-H bond of the benzoxazole ring is particularly susceptible to functionalization.

Key approaches include:

Direct Arylation: Palladium-catalyzed direct arylation allows for the coupling of benzoxazoles with unactivated arenes, providing a straightforward route to 2-arylbenzoxazoles. rsc.org Similarly, Pd(II)- and Ru(II)-catalyzed C-H arylation of 2-arylbenzoxazoles can functionalize the C2-aryl ring. thieme-connect.com

Direct Amination: Copper-catalyzed methods have been developed for the direct oxidative C-H amination of benzoxazoles with primary or secondary amines, using oxidants like tert-butyl peroxide or simply air. organic-chemistry.orgresearchgate.net Microwave irradiation can significantly accelerate these copper-catalyzed aminations, allowing for additive-free conditions. nih.gov

These C-H activation methods provide powerful tools for late-stage functionalization and the synthesis of diverse benzoxazole libraries. nih.gov

Regioselective Introduction of the Bromo Substituent at Position 4 of the Benzoxazole Core

The introduction of a bromine atom specifically at the C4 position of the benzoxazole ring is a critical step in the synthesis of the target compound. Electrophilic aromatic bromination is the standard method for preparing aryl bromides. researchgate.net The regioselectivity of this reaction is governed by the electronic properties of the existing substituents on the benzene (B151609) portion of the benzoxazole ring.

For a benzoxazole system, the fused oxazole (B20620) ring acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, the directing effects must be considered. While specific literature on the direct bromination of unsubstituted benzo[d]oxazole to yield the 4-bromo isomer is sparse in the provided results, general principles of electrophilic substitution on bicyclic heteroaromatic systems apply. The synthesis often starts with an already brominated precursor, such as 2-amino-3-bromophenol (B111245), which would then be cyclized to form the 4-bromobenzoxazole core. This pre-functionalization strategy ensures unambiguous regiochemistry.

Alternatively, direct bromination of a substituted 2-aminophenol can be performed prior to cyclization. For example, direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole has been shown to yield the corresponding bromo-substituted derivative, which can then be deacetylated. researchgate.net Theoretical calculations and experimental data on various aromatic systems show that reagents like N-bromosuccinimide (NBS) in solvents such as CCl₄ or THF can provide high regioselectivity in electrophilic brominations. researchgate.net

Methodologies for Incorporating the Aminomethyl Moiety at Position 2 of the Benzoxazole Ring

Introducing an aminomethyl group (-CH₂NH₂) at the C2 position of the benzoxazole ring can be accomplished through several synthetic routes. A common and effective strategy involves a two-step process: first, the installation of a halomethyl or another reactive methylene (B1212753) group at the C2 position, followed by nucleophilic substitution with an amine or an amine equivalent.

A key intermediate for this approach is a 2-(halomethyl)benzoxazole. For example, 2-(chloromethyl)- and 2-(bromomethyl)-oxazoles serve as reactive scaffolds for synthetic elaboration at the 2-position. nih.gov These compounds can be synthesized and then reacted with various amine nucleophiles to prepare the corresponding 2-(aminomethyl) derivatives. nih.gov

Another pathway involves starting with a precursor that already contains the necessary carbon atom. For instance, cyclization of a 2-aminophenol with an N-protected amino acid, such as N-Boc-glycine, or with chloroacetonitrile (B46850) followed by reduction, could potentially yield the desired 2-(aminomethyl)benzoxazole. The Smiles rearrangement is another advanced method that can be used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors, which could be adapted for this purpose. acs.orgnih.gov

Advanced and Sustainable Synthetic Protocols for Substituted Benzoxazoles

In recent years, there has been a significant push towards developing more sustainable and efficient ("green") synthetic methods. nih.gov These protocols aim to reduce waste, avoid hazardous reagents, lower energy consumption, and utilize renewable resources.

Key developments in sustainable benzoxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for benzoxazole formation, such as in the oxidative cyclization of phenolic Schiff bases or in copper-catalyzed C-H aminations. nih.govnih.gov

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions under mild, solvent-free conditions. For example, the synthesis of benzoxazoles using a magnetic ionic liquid catalyst has been achieved in 30 minutes under ultrasound irradiation. nih.govnih.gov

Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or deep eutectic solvents is a major focus. nih.govrsc.org The use of samarium triflate as a reusable catalyst in water for the condensation of o-aminophenols and aldehydes is one such example. organic-chemistry.org

Heterogeneous and Recyclable Catalysts: Developing catalysts that can be easily separated from the reaction mixture and reused is crucial for sustainable chemistry. nih.govnih.gov Examples include magnetic nanoparticle-supported ionic liquids and various solid-supported metal catalysts. nih.govnih.govnih.gov

Table 2: Comparison of Conventional vs. Sustainable Synthetic Methods for Benzoxazoles

MethodEnergy SourceSolvent/ConditionsKey Advantage(s)Reference(s)
Conventional Thermal HeatingOrganic Solvents (e.g., Toluene, DMF)Well-established procedures. nih.govnih.gov
Microwave MicrowaveSolvent-free or high-boiling solventsSignificant reduction in reaction time. nih.govnih.gov
Ultrasound SonicationSolvent-freeRapid reaction rates, mild conditions. nih.govnih.gov
Green Catalysis Thermal/MWWater, Ionic LiquidsUse of non-toxic solvents, catalyst recyclability. organic-chemistry.orgnih.govrsc.org

These advanced protocols not only make the synthesis of substituted benzoxazoles more environmentally friendly but also often provide higher efficiency and easier product purification. nih.gov

Green Chemistry Approaches to Benzoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of benzoxazole derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. lookchem.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govchemicalbook.com The synthesis of benzoxazoles is particularly amenable to this technique, with many protocols utilizing the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives under microwave conditions. researchgate.net For instance, the use of a deep eutectic solvent (DES) like [CholineCl][Oxalic acid] as a catalyst under solvent-free microwave irradiation provides an efficient and recyclable system for the synthesis of 2-arylbenzoxazoles. apolloscientific.co.uk Similarly, microwave-assisted synthesis on solid supports or using catalysts like zinc chloride in isopropanol (B130326) has been shown to be an atom-economic method with reduced solvent usage and reaction times. chemicalbook.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for benzoxazole synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov The synthesis of benzoxazole and benzothiazole (B30560) derivatives has been successfully achieved under solvent-free sonication using a magnetic ionic liquid supported on nanoparticles, a method that allows for easy catalyst recovery and reuse. nih.gov This technique often leads to shorter reaction times and high yields of the desired products, with water being the only byproduct in some cases. nih.gov

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of green chemistry. researchgate.netnih.gov Several methodologies for benzoxazole synthesis have been developed using water as the reaction medium. researchgate.netnih.gov For example, an efficient one-step synthesis of benzoxazole-2-thiols has been reported in water using tetramethylthiuram disulfide. researchgate.net Furthermore, the use of recyclable and non-toxic catalysts such as ammonium (B1175870) chloride, samarium triflate, and various ionic liquids promotes the green credentials of these synthetic routes. lookchem.com

Table 1: Examples of Green Chemistry Approaches to Benzoxazole Synthesis

Starting Materials Catalyst/Conditions Product Type Yield (%) Reference
2-Aminophenol, Benzaldehydes [CholineCl][Oxalic acid], MW, solvent-free 2-Arylbenzoxazoles Good to Excellent apolloscientific.co.uk
2-Aminophenol, Aldehydes Imidazolium chlorozincate (II) ionic liquid on Fe3O4, Sonication, solvent-free 2-Substituted benzoxazoles Up to 90% nih.gov
2-Aminophenols, Aldehydes Samarium triflate, Water 2-Substituted benzoxazoles N/A
2-Aminophenol, Aromatic/Aliphatic Acids Ammonium chloride, Ethanol Benzoxazole derivatives Good lookchem.com
2-Aminophenols, Tetramethylthiuram disulfide Water Benzoxazole-2-thiols Excellent researchgate.net

Catalytic Methodologies (e.g., Metal-Catalyzed and Nanoparticle-Mediated Syntheses)

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of benzoxazoles has greatly benefited from the development of novel catalytic systems, including those based on transition metals and nanoparticles.

Metal-Catalyzed Syntheses: A variety of metals, including copper, palladium, and silver, have been employed to catalyze the formation of the benzoxazole ring. Copper catalysts, in particular, are widely used due to their low cost and versatile reactivity. For instance, the combination of a Brønsted acid and copper(I) iodide (CuI) effectively catalyzes the cyclization of 2-aminophenols with β-diketones, tolerating a range of substituents. Palladium-catalyzed reactions, such as the intramolecular oxidative C-H bond functionalization of N-arylthioureas, offer a direct route to 2-aminobenzothiazoles, a related and important class of heterocycles. Silver carbonate has also been utilized for the mild, oxidative cyclization of imines to form highly functionalized benzoxazoles.

Nanoparticle-Mediated Syntheses: The use of nanoparticle catalysts offers several advantages, including high surface area-to-volume ratio, enhanced catalytic activity, and often, facile recovery and recyclability. In the context of benzoxazole synthesis, various nanoparticle systems have been developed. For example, magnetically separable Ag@Fe2O3 core-shell nanoparticles have demonstrated superior catalytic performance in the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature. Similarly, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the ligand-free intramolecular cyclization of o-bromoaryl derivatives to yield substituted benzoxazoles. The development of catalysts like TiO2-ZrO2 and palladium complexes supported on polymers further underscores the drive towards efficient and reusable catalytic systems for benzoxazole synthesis. lookchem.com

Table 2: Examples of Catalytic Methodologies for Benzoxazole Synthesis

Starting Materials Catalyst Product Type Yield (%) Reference
2-Aminophenol, Aromatic Aldehydes Ag@Fe2O3 core-shell nanoparticles 2-Phenyl benzoxazole derivatives 88-97%
o-Bromoaryl derivatives Copper(II) oxide nanoparticles Substituted benzoxazoles N/A
2-Aminophenol, Benzaldehyde Palladium complexes on dendronized amine polymer 2-Arylbenzoxazoles 88% lookchem.com
2-Aminophenol, Aromatic Aldehydes TiO2-ZrO2 2-Aryl benzoxazole derivatives 83-93% lookchem.com
2-Aminophenols, β-Diketones Brønsted acid and CuI 2-Substituted benzoxazoles N/A

Total Synthesis and Fragment-Based Assembly Strategies for 2-(Aminomethyl)-4-bromobenzo[d]oxazole

While general methods for benzoxazole synthesis are well-established, the specific total synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for analogous structures.

A logical approach would commence with the synthesis of the key precursor, 2-amino-3-bromophenol . This intermediate can be prepared through the bromination of 2-aminophenol, potentially requiring protection of the amino group to direct the electrophilic substitution to the desired position. nih.gov

Once 2-amino-3-bromophenol is obtained, the benzoxazole ring can be constructed by cyclization with a suitable C2 synthon. For the introduction of the aminomethyl group at the 2-position, several strategies can be envisioned:

Cyclization with a protected aminoacetic acid derivative: Reaction of 2-amino-3-bromophenol with an N-protected glycine (B1666218) derivative, such as N-Boc-glycine, in the presence of a coupling agent followed by cyclodehydration would yield N-Boc-2-(aminomethyl)-4-bromobenzoxazole. Subsequent deprotection of the Boc group would afford the target compound.

From a 2-(halomethyl) intermediate: An alternative route involves the initial formation of a 2-(chloromethyl)- or 2-(bromomethyl)-4-bromobenzoxazole . This could be achieved by reacting 2-amino-3-bromophenol with chloroacetic acid or a related derivative, followed by cyclization. The resulting 2-(halomethyl) intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to introduce the aminomethyl group. researchgate.net

Reduction of a 2-cyano intermediate: The synthesis could also proceed through a 2-cyano-4-bromobenzoxazole intermediate. This could be formed by the cyclization of 2-amino-3-bromophenol with a reagent providing the cyano group. Subsequent reduction of the nitrile functionality, for example using catalytic hydrogenation or a chemical reducing agent, would yield the desired 2-(aminomethyl) product.

Fragment-Based Assembly Strategies:

A fragment-based or modular approach to the synthesis of this compound would involve the separate synthesis of key structural fragments followed by their convergent assembly. This strategy offers flexibility for the synthesis of a library of analogs.

A potential disconnection would be between the 4-bromobenzoxazole core and the aminomethyl side chain. This approach would rely on the late-stage functionalization of a pre-formed 4-bromobenzoxazole ring. For instance, a 2-unsubstituted or 2-halo-4-bromobenzoxazole could be synthesized first. The aminomethyl group could then be introduced via a cross-coupling reaction or by functional group manipulation at the 2-position.

Another fragment-based strategy could involve a multi-component reaction where the 2-amino-3-bromophenol, an aldehyde, and an amine source are combined in a one-pot process to directly assemble the target molecule or a close precursor. While not explicitly reported for this specific compound, such convergent approaches are gaining traction in the synthesis of diverse heterocyclic libraries.

Chemical Reactivity and Derivatization Pathways of 2 Aminomethyl 4 Bromobenzo D Oxazole

Reactivity Profile of the Aminomethyl Functional Group

The aminomethyl group, a primary amine attached to the benzoxazole (B165842) core via a methylene (B1212753) linker, exhibits characteristic nucleophilic behavior and is amenable to a variety of functionalization reactions.

The lone pair of electrons on the nitrogen atom of the aminomethyl group imparts nucleophilic character, allowing it to readily attack electrophilic centers. masterorganicchemistry.com A prominent example of this reactivity is its participation in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds via a tetrahedral intermediate, which then eliminates water to form the carbon-nitrogen double bond. libretexts.org

The formation of benzoxazole Schiff base derivatives has been reported, highlighting the feasibility of this transformation. ijpsjournal.comresearchgate.net While these reports often involve the synthesis of the benzoxazole ring in the final step, the underlying principle of amine-carbonyl condensation is directly applicable to the aminomethyl group of a pre-formed benzoxazole. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. alayen.edu.iq

Table 1: Examples of Condensation Reactions with Amines

Amine ReactantCarbonyl ReactantProduct Type
Primary AmineAldehydeSchiff Base (Imine)
Primary AmineKetoneSchiff Base (Imine)

The aminomethyl group can be readily acylated to form amides through reactions with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents). This transformation is a fundamental and widely utilized reaction in organic synthesis. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. nih.gov

Furthermore, the aminomethyl group can react with isothiocyanates to form thiourea derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The synthesis of 2-aminobenzoxazoles through the reaction of 2-aminophenols with isothiocyanates is a related transformation that underscores the reactivity of amines toward this functional group. nih.govresearchgate.net The formation of thioureas from amines and isothiocyanates is a well-established synthetic route. researchgate.net

Table 2: Common Amine-Directed Transformations

ReagentProduct Functional Group
Acyl ChlorideAmide
Carboxylic Anhydride (B1165640)Amide
IsothiocyanateThiourea

While direct transition metal-catalyzed reactions involving the aminomethyl group of 2-(aminomethyl)-4-bromobenzo[d]oxazole are not extensively documented in the provided search results, the broader field of transition metal-catalyzed amination and N-alkylation provides a strong basis for its potential reactivity. Transition metal complexes, particularly those of iridium and ruthenium, are known to catalyze the N-alkylation of amines with alcohols. nih.gov Additionally, copper-catalyzed C-H amination of the benzoxazole core itself has been reported, demonstrating the utility of transition metals in functionalizing this heterocyclic system. rsc.org

It is plausible that the aminomethyl group could participate as a nucleophile in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex secondary or tertiary amines. wikipedia.org Furthermore, C-H activation of the methylene group adjacent to the nitrogen, while challenging, could be a potential pathway for further derivatization under specific catalytic conditions. The synthesis of functionalized 2-aryl benzoxazoles often involves transition-metal-catalyzed C-H functionalization. nitrkl.ac.in

Reactivity of the Bromo Substituent on the Benzene (B151609) Ring

The bromine atom at the 4-position of the benzoxazole ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

The bromo substituent on the electron-rich benzoxazole ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of biaryl systems, arylated alkynes, and arylamines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com The Suzuki-Miyaura coupling is widely used for the formation of C-C bonds and has been successfully applied to bromo-substituted heterocyclic systems, including those similar to benzoxazole. researchgate.netresearchgate.net For instance, the coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( ijpsjournal.comnih.govnih.govthiadiazole) with pinacolate esters demonstrates the feasibility of this reaction on a related heterocyclic core. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of arylalkynes. The Sonogashira coupling is a staple in organic synthesis for creating sp2-sp carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.org It is a versatile method for the synthesis of arylamines and has been successfully applied to a wide range of aryl halides, including those on heterocyclic systems. acsgcipr.orgbeilstein-journals.orgnih.govnih.gov

Table 3: Overview of Cross-Coupling Reactions for Aromatic Functionalization

Reaction NameCoupling PartnerBond FormedKey Reagents
Suzuki-MiyauraOrganoboron ReagentC-CPd catalyst, Base
SonogashiraTerminal AlkyneC-C (sp2-sp)Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-HartwigAmineC-NPd catalyst, Ligand, Base

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of the 4-bromo-substituted benzene ring. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orgyoutube.com The benzoxazole ring itself possesses some electron-withdrawing character, but it is generally not sufficient to promote SNAr on an unactivated benzene ring under standard conditions.

For a successful SNAr reaction on the 4-bromobenzoxazole core, the introduction of additional electron-withdrawing substituents on the benzene ring would likely be necessary. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, and the stability of this intermediate is crucial for the reaction to occur. fishersci.co.uk Without sufficient activation, the bromo substituent is more likely to react via the transition metal-catalyzed pathways described above. acsgcipr.org

Intrinsic Transformations of the Benzoxazole Heterocyclic System

The benzoxazole ring, while aromatic and relatively stable, possesses reactive sites that can undergo specific transformations under controlled conditions. Its reactivity is influenced by the electron-donating oxygen atom and the electron-withdrawing nitrogen atom within the five-membered ring, as well as the substituents on the fused benzene ring.

The benzoxazole ring system is generally electron-rich, yet the distribution of electron density makes it susceptible to both electrophilic and nucleophilic attacks at different positions.

Electrophilic Aromatic Substitution: The fused benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this process are governed by the combined directing effects of the fused oxazole (B20620) ring and the existing bromo and aminomethyl substituents. The oxazole ring itself tends to direct incoming electrophiles to the 4- and 6-positions. However, in this compound, the 4-position is already substituted. The bromine atom is a deactivating, ortho-, para-director, while the aminomethyl group (especially when protected to prevent side reactions) is an activating, ortho-, para-director.

Considering these influences, electrophilic attack is most likely to occur at the C7 position, which is para to the activating aminomethyl group (at C2) and meta to the deactivating bromo group (at C4). The C5 position is sterically hindered and electronically deactivated by the adjacent bromine. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though harsh conditions may be required that could compromise the integrity of the aminomethyl group or the oxazole ring itself.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). The benzoxazole ring system, being electron-withdrawing, activates the fused benzene ring towards nucleophilic attack. This effect enhances the reactivity of the C-Br bond, allowing for its displacement by various nucleophiles. nih.govwikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. Strong nucleophiles such as amines, alkoxides, and thiolates can effectively displace the bromide. Studies on analogous bromo-substituted heterocyclic systems have shown that such substitutions are feasible, often requiring elevated temperatures and a suitable solvent like DMF or DMSO. nih.govresearchgate.net

Reaction TypeReagents & ConditionsTypical ProductsReference Analogy
Nitration (Electrophilic)HNO₃/H₂SO₄, low temp.7-Nitro-2-(aminomethyl)-4-bromobenzo[d]oxazoleGeneral Aromatic Chemistry
SNAr with AminesSecondary Amine (e.g., Morpholine), DMF, Heat4-(Morpholin-4-yl)-2-(aminomethyl)benzo[d]oxazole nih.gov
SNAr with AlkoxidesNaOR, THF/DMF, Heat4-Alkoxy-2-(aminomethyl)benzo[d]oxazole nih.gov
SNAr with ThiolatesNaSR, DMF, Heat4-(Alkylthio)-2-(aminomethyl)benzo[d]oxazole researchgate.net

The benzoxazole ring can be cleaved under certain chemical conditions, providing a pathway to novel molecular structures. These reactions typically involve nucleophilic attack at the C2 position, which is the most electrophilic carbon in the oxazole ring, leading to the scission of the O1-C2 or N3-C2 bond.

For instance, benzoxazoles have been shown to react with strong nucleophiles like secondary amines or organometallic reagents, leading to ring-opened products. rsc.org A facile method has been developed for the synthesis of 2-aminobenzoxazoles by merging the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization. rsc.org Similarly, Lewis acid catalysis, for example with Y(OTf)₃, can promote a cascade reaction involving the ring opening of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org Phenyliodine bis(trifluoroacetate) (PIFA) has also been used to mediate the ring-opening and coupling of benzoxazoles with isocyanates to yield 2-hydroxy diarylureas. researchgate.net These transformations highlight the potential of the benzoxazole core to serve as a synthon for more complex heterocyclic systems.

Strategies for Further Functionalization and Conjugation of this compound

The presence of two distinct functional handles—the aminomethyl group and the bromo moiety—allows for orthogonal derivatization, making this compound an attractive scaffold for creating complex molecules, including bioconjugates and functional probes.

The primary amine of the aminomethyl group is an excellent nucleophile, making it a prime target for bioconjugation reactions. nih.govresearchgate.net The most common strategy involves the formation of a stable amide bond. luxembourg-bio.comyoutube.com This is typically achieved by reacting the amine with a carboxylic acid that has been activated, for instance, as an N-hydroxysuccinimide (NHS) ester. nih.gov This reaction is highly efficient and proceeds under mild, aqueous conditions, which are compatible with biological molecules like proteins, peptides, and oligonucleotides. researchgate.netyoutube.com

The general process involves activating a payload molecule containing a carboxylic acid using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS. luxembourg-bio.com The resulting NHS ester is a stable intermediate that readily reacts with the primary amine of the benzoxazole derivative to form a robust amide linkage, releasing NHS as a byproduct. This methodology allows for the covalent attachment of a wide array of molecules, including fluorophores, affinity tags, or therapeutic agents.

Activation ReagentReactive IntermediateLinkage FormedKey Features
EDC/NHSNHS EsterAmideStable, high yield, aqueous compatible
Isothiocyanates (R-NCS)-ThioureaStable linkage, reacts readily with primary amines
Aldehydes/KetonesSchiff BaseSecondary Amine (after reduction)Initial reversible bond, stabilized by reductive amination

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of its synthesis. scispace.comacs.org The bromo substituent at the C4 position of the benzoxazole is an ideal handle for a variety of LSF reactions, including palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) and, more recently, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govacs.org

SuFEx is a set of near-perfect click reactions that rely on the robust yet latent reactivity of S(VI)-F bonds. nih.govsigmaaldrich.combohrium.com The bromo group on the benzoxazole can be leveraged for SuFEx chemistry in several ways. One approach involves converting the aryl bromide into an aryl phenol (B47542) (via hydroxylation) or an aryl siloxy ether, which can then react with sulfuryl fluoride (SO₂F₂) to generate an aryl fluorosulfate (Ar-O-SO₂F). nih.gov Alternatively, the aryl bromide can be converted into an organometallic intermediate (e.g., Grignard or organolithium reagent) or used in a palladium-catalyzed reaction to form a sulfinate salt, which is then oxidatively fluorinated to yield a sulfonyl fluoride (Ar-SO₂F). thieme-connect.com

These resulting sulfonyl fluorides and fluorosulfates are highly stable yet react readily with a wide range of nucleophiles (phenols, amines) under specific activation conditions, serving as versatile "connective hubs" for further molecular assembly. nih.govthieme-connect.comacs.org This allows for the modular and efficient attachment of diverse functional groups, making SuFEx an excellent tool for the late-stage diversification of the this compound core.

Computational and Theoretical Chemistry of 2 Aminomethyl 4 Bromobenzo D Oxazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a benzoxazole (B165842) derivative, might bind to the active site of a protein.

Molecular docking studies have been performed on a variety of benzoxazole derivatives to predict their binding affinities and modes of interaction with several key enzymatic targets. These studies are crucial in identifying potential therapeutic applications for this class of compounds.

DNA Gyrase: Benzoxazole derivatives have been identified as potential inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govresearchgate.net Docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit, competing with ATP and thereby inhibiting enzyme activity. For instance, some 2-substituted benzoxazole derivatives have shown favorable docking scores, suggesting they could be effective antibacterial agents by targeting this enzyme. nih.govresearchgate.net

D-Alanyl-D-Alanine Ligase: This enzyme is crucial for bacterial cell wall biosynthesis, making it an attractive target for antibiotics. Structure-based design and docking studies have been employed to develop 2-phenylbenzoxazole derivatives as inhibitors of D-Alanyl-D-Alanine ligase from Enterococcus faecalis. ucl.ac.beresearchgate.net The benzoxazole scaffold was designed to fit within the enzyme's active site, and subsequent biological assays confirmed inhibitory activity. ucl.ac.be

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a key enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Benzoxazole and its bioisosteres have been explored as potential DprE1 inhibitors. tandfonline.com Molecular docking has been used to screen libraries of benzoxazole-containing compounds, identifying those with favorable binding energies and interactions with key residues in the DprE1 active site. tandfonline.comnih.gov

Carbonic Anhydrases: While direct docking studies of 2-(Aminomethyl)-4-bromobenzo[d]oxazole with carbonic anhydrases are not available, related heterocyclic compounds like isoxazole and sulfonamide derivatives containing thiazolidinone have been shown to be potent inhibitors of these enzymes. nih.govbohrium.comresearchgate.net Docking studies revealed that these compounds bind to the zinc ion in the active site and interact with key amino acid residues. bohrium.comnih.gov

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Molecular docking has been utilized to investigate the binding of benzoxazole derivatives within the COX-2 active site. tandfonline.comnih.gov These studies have helped to rationalize the anti-inflammatory activity observed for some of these compounds, showing interactions with key residues like Tyr-355 and Arg-120. nih.gov

Topoisomerase II: This enzyme is a well-established target for anticancer drugs. Benzoxazole derivatives have been shown to inhibit human topoisomerase IIα. mdpi.combenthamdirect.com Docking studies have provided insights into the binding mode of these compounds to the enzyme-DNA complex, suggesting a mechanism of action that involves stabilizing the cleavage complex. researchgate.net

IMPDH: Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a target for antiviral, anticancer, and immunosuppressive agents. Benzoxazole-based inhibitors of Mycobacterium tuberculosis IMPDH have been developed. researchgate.netnih.gov Molecular docking has been instrumental in understanding the structure-activity relationships of these inhibitors and their selective binding to the bacterial enzyme over the human orthologs. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Benzoxazole Derivatives with Various Enzyme Targets

Enzyme Target PDB ID Representative Benzoxazole Derivative Predicted Binding Affinity (kcal/mol)
DNA Gyrase (E. coli) 5MMN 2-Phenyl-1,3-benzoxazole -8.5
D-Alanyl-D-Alanine Ligase (E. faecalis) 2DLN 2-Phenylbenzoxazole derivative -7.2
DprE1 (M. tuberculosis) 4P8L 1,2,3-Triazole-linked benzoxazole -9.1
COX-2 1PXX N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide -10.3
Topoisomerase IIα 1ZXM 2-(4'-bromophenyl)-6-nitrobenzoxazole -8.9
IMPDH (M. tuberculosis) 1ZFJ 4-pyridyl–1,3-benzoxazole derivative -9.5

Note: The data in this table is illustrative and compiled from various studies on different benzoxazole derivatives. The binding affinities are representative values and may vary depending on the specific derivative and docking software used.

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. For benzoxazole derivatives, these interactions are key to their biological activity.

Hydrogen Bonding: The nitrogen and oxygen atoms within the benzoxazole ring system can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of target proteins. mdpi.com The aminomethyl group in this compound would also be capable of forming hydrogen bonds, potentially enhancing binding affinity.

Hydrophobic Interactions: The planar, aromatic nature of the benzoxazole core makes it well-suited for hydrophobic interactions with nonpolar amino acid residues. mdpi.com These interactions are often a driving force for the binding of benzoxazole derivatives to their protein targets.

π-π Stacking: The aromatic rings of the benzoxazole scaffold can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. This type of interaction contributes significantly to the binding affinity and specificity of the ligand. ucl.ac.be

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been successfully developed for various series of benzoxazole derivatives to predict their antimicrobial and anticancer activities. researchgate.netnih.gov These models are typically generated using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). For a series of benzoxazole derivatives with anticancer activity, robust CoMSIA models have been developed with good predictive power. nih.gov Similarly, QSAR models for benzoxazole derivatives with antimicrobial activity have highlighted the importance of topological parameters for their biological function. researchgate.net

QSAR studies on benzoxazole derivatives have revealed that certain molecular descriptors are highly correlated with their biological activity. researchgate.net For instance, in the case of antimicrobial benzoxazoles, topological parameters and Kier's molecular connectivity indices have been shown to be important for activity. researchgate.net For anticancer benzoxazoles, the steric, electrostatic, and hydrophobic fields around the molecules have been found to play a significant role in their potency. nih.gov These findings provide valuable guidance for the design of new benzoxazole derivatives with enhanced biological effects.

Table 2: Key Molecular Descriptors in QSAR Models for Benzoxazole Derivatives

Biological Activity QSAR Model Type Key Molecular Descriptors
Antimicrobial 2D-QSAR Topological parameters, Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R)
Anticancer (HepG2) CoMSIA Steric fields, Electrostatic fields, Hydrophobic fields, Hydrogen bond donor fields
Anticancer (HCT-116) CoMFA Steric fields, Electrostatic fields
Anti-inflammatory 3D-QSAR Steric fields, Electrostatic fields

Note: This table summarizes key descriptors identified in various QSAR studies on benzoxazole derivatives.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique is used to assess the stability of the binding mode predicted by molecular docking and to understand the dynamic nature of the interactions.

MD simulations have been performed on complexes of benzoxazole derivatives with their target proteins, such as VEGFR-2 and DprE1. tandfonline.comnih.gov These simulations have generally shown that the docked conformations are stable over the simulation time, with the ligand remaining within the binding pocket. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. Furthermore, MD simulations can reveal subtle changes in the protein structure upon ligand binding and provide insights into the flexibility of different regions of the protein. A comprehensive theoretical study on a bis(benzoxazole)-based overcrowded alkene has also utilized MD simulations to understand its dynamic behavior and photochemical E-Z isomerization. acs.org

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of molecules like this compound. nih.govresearchgate.net These methods allow for the prediction of various molecular parameters before a compound is synthesized, saving time and resources.

Electronic Structure and Reactivity: The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

Global reactivity descriptors, such as chemical hardness (η) and electronegativity (χ), can be calculated from HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of a molecule's resistance to change in its electron distribution and its power to attract electrons, respectively. Such calculations, often performed using methods like B3LYP with a 6-311++G(d,p) basis set, help in understanding the kinetic stability and reactivity of the benzoxazole core. researchgate.netmdpi.com

Interactive Table: Predicted Electronic Properties Below is a hypothetical data table illustrating the kind of information generated from DFT calculations for this compound, based on findings for structurally related compounds.

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.8Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7High kinetic stability
Ionization Potential6.5Energy to remove an electron
Electron Affinity1.8Energy released when gaining an electron
Electronegativity (χ)4.15Electron-attracting tendency
Chemical Hardness (η)2.35Resistance to electronic change

Spectroscopic Property Predictions: Quantum chemical calculations are also employed to predict spectroscopic properties, which can aid in the characterization of the synthesized molecule. mdpi.com Vibrational frequencies from theoretical calculations can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com By calculating the vibrational modes, assignments can be made to the experimental spectra, confirming the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) shielding tensors can be computed to predict 1H and 13C NMR chemical shifts, providing another layer of structural verification. mdpi.comnih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the UV-visible absorption spectrum. researchgate.net

In Silico Design and Virtual Screening Methodologies for Derivative Libraries

Building upon the foundational understanding from quantum chemical calculations, in silico design and virtual screening are employed to explore the chemical space around the this compound scaffold. These computational techniques are instrumental in identifying promising derivatives for specific biological targets, thereby accelerating the drug discovery process. researchgate.netnih.gov

In Silico Design: The design of derivative libraries begins with the core structure of this compound. Modifications are systematically introduced at various positions, such as the aminomethyl group or the aromatic rings, to generate a large, diverse library of virtual compounds. The goal is to modulate properties like target binding affinity, selectivity, and pharmacokinetic profiles. nih.govpeerscientist.com

Virtual Screening: Virtual screening (VS) is a computational method used to screen large libraries of compounds against a biological target, typically a protein receptor or enzyme. researchgate.netnih.gov This process prioritizes molecules that are most likely to exhibit biological activity, reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the biological target. Molecular docking is the most common SBVS technique, where each compound in the virtual library is computationally placed into the binding site of the target. nih.govnih.gov A scoring function then estimates the binding affinity, and compounds with the best scores are selected as potential hits. amazonaws.com This approach has been successfully used for various benzoxazole derivatives to identify potential inhibitors for targets like VEGFR-2. nih.govtandfonline.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. These techniques rely on the knowledge of other molecules (ligands) that are known to bind to the target. Methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, which identify the key chemical features required for biological activity. idrblab.org

Interactive Table: Virtual Screening Workflow for Derivative Libraries This table outlines a typical workflow for designing and screening a library of this compound derivatives.

StepDescriptionComputational Tool/MethodDesired Outcome
1. Library DesignGeneration of a virtual library of derivatives by modifying the core scaffold.Cheminformatics SoftwareA diverse set of virtual compounds.
2. Target SelectionIdentification and preparation of the 3D structure of a biological target (e.g., a protein kinase).Protein Data Bank (PDB)A prepared receptor structure for docking.
3. Molecular DockingDocking of the virtual library into the active site of the target protein.AutoDock, GOLD SuiteDocking scores and binding poses for each compound. amazonaws.comdntb.gov.ua
4. Hit SelectionRanking of compounds based on docking scores and visual inspection of binding interactions.Molecular Visualization SoftwareA short-list of promising "hit" compounds.
5. ADME PredictionIn silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties to assess drug-likeness.SwissADME, QikPropCompounds with favorable pharmacokinetic profiles.
6. Final SelectionSelection of the most promising candidates for chemical synthesis and biological evaluation.---A final, prioritized list of derivatives for experimental validation.

Through these integrated computational approaches, researchers can efficiently navigate the complexities of molecular design, moving from a single scaffold to a set of optimized lead candidates with a higher probability of success in subsequent experimental studies.

Biological Interaction Mechanisms and in Vitro Activity Investigations

Mechanisms of Antimicrobial Action (In Vitro)

The antimicrobial properties of the benzoxazole (B165842) scaffold are attributed to various mechanisms, targeting essential cellular processes in bacteria, fungi, and mycobacteria.

Benzoxazole derivatives have demonstrated notable antibacterial activity, which is often linked to the inhibition of crucial bacterial enzymes. Molecular docking studies have suggested that the antibacterial efficacy of some 2-substituted benzoxazoles can be attributed to the inhibition of DNA gyrase nih.gov. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The broader class of benzoxazole compounds is recognized for its wide-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria mdpi.commdpi.com. The proposed mechanism for some benzoxazoles involves intercalation into bacterial membranes, leading to a disruption of membrane integrity and subsequent leakage of vital cellular components mdpi.com. Furthermore, molecular docking studies on benzothiazol- and benzoxazol-2-amine derivatives have pointed to Staphylococcus aureus methionyl-tRNA synthetase as a potential target nih.gov.

The antifungal action of benzoxazole derivatives has been investigated against various phytopathogenic fungi, with many compounds exhibiting excellent and broad-spectrum activities nih.gov. The primary mode of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity, often by interfering with the synthesis of ergosterol, a vital component of the fungal cell membrane researchgate.netmdpi.com. The fungal cell wall, which is absent in human cells, presents another attractive target for antifungal drugs frontiersin.org. Echinocandins, for example, inhibit the synthesis of β-D-glucan, a key component of the fungal cell wall frontiersin.org. While the precise mechanism for 2-(Aminomethyl)-4-bromobenzo[d]oxazole is not explicitly detailed, the activity of related benzoxazoles suggests that interference with cell wall or membrane integrity is a likely pathway nih.govnih.gov.

Benzoxazole-containing compounds have emerged as promising candidates in the search for new antitubercular agents nih.govresearchgate.net. While the specific mechanism of this compound has not been elucidated, studies on related structures provide insights into potential pathways. For instance, some thioalkyl benzoxazoles are proposed to be activated by the Mycobacterium tuberculosis mono-oxygenase MymA to exert their effect nih.gov. The inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall, such as DprE1, is a validated strategy for antitubercular drug development nih.govnih.govmdpi.comresearchgate.net.

Enzyme Inhibition Studies (In Vitro)

The benzoxazole scaffold has been identified as a potent inhibitor of a variety of enzymes, indicating its potential for therapeutic applications beyond its antimicrobial properties.

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For topoisomerase II, a catalytic inhibitor, ICRF-193, was found to inhibit subsequent turnovers of the enzyme with an IC50 of 6.5 ± 1 µM for the Saccharomyces cerevisiae enzyme nih.gov. The selectivity of inhibitors is also a critical factor; for instance, in the context of carbonic anhydrase, machine learning models have been developed to predict isoform-selective inhibitors, which is important for minimizing off-target effects researchgate.netnih.gov. Similarly, for COX-2 inhibitors, selectivity over the COX-1 isoform is a key determinant of their safety profile researchgate.netnih.govbionaturajournal.com.

Extensive research has identified several key molecular targets for benzoxazole derivatives.

DNA Gyrase : This bacterial enzyme is a well-established target for antibacterial agents. Benzoxazole derivatives have been shown to inhibit DNA gyrase, which is essential for bacterial survival nih.govresearchgate.netnih.govnih.govresearchgate.net.

D-Alanyl-D-Alanine Ligase : This enzyme is critical for the biosynthesis of the bacterial cell wall. A series of novel derivatives based on a 2-phenylbenzoxazole scaffold were designed, with the most effective compound demonstrating full inhibition of the D-alanyl-D-alanine ligase from E. faecalis with an IC50 of 400 mM ucl.ac.beresearchgate.netnih.gov.

DprE1 : Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital enzyme in the synthesis of the mycobacterial cell wall. Benzothiazinones, a related class of compounds, are suicide inhibitors of DprE1 nih.govmdpi.comresearchgate.netsci-hub.st. Novel 1,2,3-triazole-linked benzoxazole derivatives have also been identified as potent inhibitors of DprE1, with IC50 values in the low micromolar range nih.gov.

Carbonic Anhydrases : Aminomethyl and alkoxymethyl derivatives of mercaptobenzoxazole have been shown to significantly inhibit human carbonic anhydrase (hCA) isoenzymes I and II, with Ki values in the nanomolar range nih.gov. The Ki values were reported to be in the range of 58–157 nM for hCA I and 81–215 nM for hCA II nih.gov.

COX-2 : Benzoxazole analogs have demonstrated significant and selective inhibition of COX-2. One such compound exhibited an IC50 of 0.04 µmol/L for COX-2 with a selectivity index of 25.5 over COX-1 nih.gov.

Topoisomerase II : A study on a series of 2-substituted benzoxazoles found that 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topoisomerase II inhibitor, with an IC50 value of 71 µM researchgate.net.

IMPDH : The benzoxazole scaffold has been explored for the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a target for anti-tuberculosis agents. However, compounds with hydrophilic substituents at the 4-position, such as aminomethyl derivatives, were found to be much less active nih.govresearchgate.netnih.gov.

Protein Kinase B : While not directly involving benzoxazoles, the inhibition of Protein Kinase B (Akt) is a significant area of research in cancer therapy, with numerous small molecule inhibitors being developed mdpi.comresearchgate.net.

IGF1Rβ : Information on the direct inhibition of Insulin-like Growth Factor 1 Receptor Beta (IGF1Rβ) by this compound was not found in the reviewed literature.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific research detailing the biological interaction mechanisms and in vitro activity of the chemical compound this compound could not be identified.

The planned article, which was to be structured around detailed subsections concerning DNA binding modes, fluorescence enhancement upon biomolecule interaction, and the modulation of cellular pathways, cannot be generated due to the absence of primary or secondary research data focused specifically on this compound.

While the broader class of benzoxazole derivatives has been a subject of scientific inquiry for their potential therapeutic properties, including anticancer activities, the specific bromo- and aminomethyl-substituted compound at the core of this request does not appear to have been a subject of published investigation. Therefore, crucial data points regarding its binding affinity to DNA, potential for intercalation, fluorescence quantum yield changes upon interaction with biomolecules, and its mechanistic effects on cancer cell proliferation are not available in the public domain.

Further research would be required to be conducted on this compound to provide the scientifically accurate and detailed information requested for the outlined article sections. Without such foundational research, any attempt to generate the specified content would be purely speculative and would not adhere to the required standards of scientific accuracy.

Coordination Chemistry and Metallosupramolecular Applications of 2 Aminomethyl 4 Bromobenzo D Oxazole As a Ligand

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving benzoxazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. The 2-(aminomethyl)-4-bromobenzo[d]oxazole ligand, with its potential donor sites on the oxazole (B20620) nitrogen and the aminomethyl nitrogen, is expected to form stable complexes with a variety of transition metal ions.

The structural characterization of these complexes is crucial for understanding their properties and potential applications. Techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy are commonly employed to elucidate the structure and bonding within these molecules. researchgate.netnih.gov For instance, in related benzimidazole Schiff base complexes, the coordination of the metal to the nitrogen atoms is confirmed by the appearance of new bands in the FT-IR spectrum corresponding to M-N bond vibrations. nih.gov Similarly, for complexes of this compound, a shift in the vibrational frequencies associated with the C=N and N-H groups upon complexation would provide evidence of coordination.

Table 1: Spectroscopic Data for Hypothetical Metal Complexes of this compound

ComplexKey FT-IR Bands (cm⁻¹)UV-Vis λmax (nm)¹H NMR Shifts (ppm)
Ligandν(N-H): ~3300, ν(C=N): ~1640-δ(CH₂): ~4.0, δ(NH₂): ~2.5
[Cu(L)₂]Cl₂ν(N-H): ~3250, ν(C=N): ~1620, ν(M-N): ~450~650 (d-d transition)Broadening of ligand signals
[Ni(L)₂]Cl₂ν(N-H): ~3260, ν(C=N): ~1625, ν(M-N): ~460~580, ~950 (d-d transitions)Shifted ligand signals
[Co(L)₂]Cl₂ν(N-H): ~3255, ν(C=N): ~1622, ν(M-N): ~455~520, ~680 (d-d transitions)Shifted and broadened signals
[Zn(L)₂]Cl₂ν(N-H): ~3270, ν(C=N): ~1630, ν(M-N): ~440Ligand-based transitionsSharp, shifted ligand signals
L = this compound. Data is hypothetical and based on typical values for similar complexes.

Ligand Design and Binding Modes with Transition Metals

The design of this compound as a ligand offers multiple coordination possibilities. It can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the oxazole ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. nih.gov The presence of the bromo substituent on the benzoxazole (B165842) ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Transition metals such as palladium, gallium, aluminum, copper, cobalt, nickel, zinc, and tin are known to form stable complexes with N-donor ligands. The coordination behavior of this compound with these metals would be influenced by factors such as the ionic radius, oxidation state, and preferred coordination geometry of the metal ion.

Palladium(II): Typically forms square planar complexes.

Gallium(III) and Aluminum(III): Prefer octahedral or tetrahedral geometries.

Copper(II): Can adopt various geometries, including square planar and distorted octahedral.

Cobalt(II)/(III): Can form tetrahedral or octahedral complexes.

Nickel(II): Commonly forms octahedral or square planar complexes. nih.gov

Zinc(II): Prefers tetrahedral geometry. nih.gov

Tin(II)/(IV): Can exhibit a range of coordination numbers and geometries.

The specific binding mode would be confirmed through detailed structural analysis, as described in the previous section.

Electrochemical and Redox Properties of Coordination Compounds

The electrochemical properties of transition metal complexes are of significant interest due to their potential applications in catalysis, sensing, and materials science. Cyclic voltammetry is a common technique used to study the redox behavior of these compounds. The redox potentials of the metal complexes of this compound would be influenced by the nature of the metal ion, the coordination environment, and the electronic effects of the ligand.

The benzoxazole ring system can participate in redox processes, and the presence of the bromo substituent can further modulate these properties. The metal center can also undergo redox changes (e.g., Cu(II)/Cu(I) or Co(III)/Co(II)). The resulting cyclic voltammograms would provide information on the reversibility of these redox processes and the stability of the different oxidation states. While specific data for this compound complexes is not available, studies on related heterocyclic compounds can provide insights into their expected electrochemical behavior.

Biological Applications of Metallated Benzoxazole Derivatives (In Vitro)

Metal complexes of heterocyclic ligands often exhibit enhanced biological activity compared to the free ligands. This is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, facilitating its transport across cell membranes.

The interaction of metal complexes with DNA is a key area of research in the development of new anticancer agents. nih.gov These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions. nih.gov The planar aromatic structure of the benzoxazole ring in this compound suggests that its metal complexes could interact with DNA via intercalation, where the planar ligand inserts between the base pairs of the DNA double helix.

UV-Visible absorption titration, fluorescence spectroscopy, and viscosity measurements are common techniques used to study DNA binding. dntb.gov.ua A decrease in the absorption intensity (hypochromism) and a red shift in the absorption maximum upon addition of DNA are indicative of intercalative binding. The intrinsic binding constant (Kb) can be calculated to quantify the strength of the interaction. In studies of related benzimidazole Schiff base complexes, Kb values in the range of 10³ to 10⁵ M⁻¹ have been reported, indicating moderate to strong DNA binding affinity. nih.gov

Table 2: DNA Binding Constants for Hypothetical Metal Complexes

CompoundBinding Constant (Kb) (M⁻¹)Binding Mode
[Cu(L)₂]Cl₂~5.0 x 10⁴Intercalation/Groove Binding
[Ni(L)₂]Cl₂~3.5 x 10⁴Intercalation
[Co(L)₂]Cl₂~4.2 x 10⁴Intercalation
[Zn(L)₂]Cl₂~2.8 x 10⁴Groove Binding
L = this compound. Data is hypothetical and based on values for similar complexes.

Metal complexes can also exhibit enzyme inhibitory activity, which is another important mechanism for their potential therapeutic applications. The specific enzymes targeted can vary widely depending on the structure of the complex. For instance, some metal complexes have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.com Other enzymes that can be targeted include topoisomerases, which are crucial for DNA replication and are often targeted by anticancer drugs.

The inhibitory activity is typically assessed through in vitro enzyme assays, where the concentration of the complex required to inhibit 50% of the enzyme's activity (IC₅₀) is determined. The lower the IC₅₀ value, the more potent the inhibitor. The design of the ligand and the choice of the metal ion are critical in determining the enzyme inhibitory potential of the complex.

Inability to Generate Article Due to Lack of Specific Data

It is not possible to generate the requested article on the "Advanced Spectroscopic and Analytical Characterization of this compound" because detailed, experimentally-derived spectroscopic and analytical data for this specific chemical compound is not available in publicly accessible scientific literature and chemical databases.

A thorough search for ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data specific to this compound did not yield the necessary research findings required to construct a scientifically accurate and informative article as per the provided outline.

Generating content for the specified sections, including detailed research findings and data tables, would necessitate fabricating data. This would be scientifically inaccurate and constitute a hallucination, which is a violation of the core instructions to provide factual and verifiable information. Therefore, in the interest of maintaining scientific integrity and accuracy, the article cannot be created.

Advanced Spectroscopic and Analytical Characterization of 2 Aminomethyl 4 Bromobenzo D Oxazole

Fluorescence Spectroscopy for Photophysical Property Characterization (Absorption, Emission, Quantum Yield)

Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of benzoxazole (B165842) derivatives, which are often fluorescent due to their conjugated aromatic systems. This analysis provides essential information on how the molecule interacts with light, including its absorption and emission characteristics, and the efficiency of its fluorescence.

Detailed Research Findings:

The photophysical profile of 2-(Aminomethyl)-4-bromobenzo[d]oxazole is determined by the interplay of the benzoxazole core and its substituents. The aminomethyl group (-CH₂NH₂) at the 2-position typically acts as an electron-donating group, while the bromo group at the 4-position has a dual role: it is an electron-withdrawing group and a heavy atom.

Absorption: The UV-visible absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited electronic state. For substituted benzoxazoles, absorption maxima (λ_max) are commonly observed in the UV or near-UV region. The substituents are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzoxazole core.

Emission: Upon excitation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a Stokes shift). The magnitude of the Stokes shift can provide insights into the structural changes between the ground and excited states. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can reveal changes in the molecule's dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT) states.

Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The value of Φf can range from 0 to 1. The presence of the bromine atom on the aromatic ring can significantly decrease the quantum yield through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thus quenching fluorescence. Conversely, the molecular structure and environment can enhance fluorescence. Precise tuning of quantum yield is a significant challenge and a key area of research for fluorescent molecules. nih.gov

While specific experimental data for this compound is not extensively available in published literature, a representative photophysical data table for a similar benzoxazole derivative is presented below to illustrate typical findings.

Table 1: Representative Photophysical Data for a Substituted Benzoxazole Derivative in Dichloromethane

Parameter Value
Absorption Maximum (λ_abs) 350 nm
Molar Absorptivity (ε) 25,000 M⁻¹cm⁻¹
Emission Maximum (λ_em) 420 nm
Stokes Shift 70 nm
Fluorescence Quantum Yield (Φf) 0.45

Note: Data are hypothetical and serve as an illustrative example for this class of compounds.

X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, which are essential for a complete conformational analysis.

Detailed Research Findings:

An XRD analysis of this compound would provide critical insights into its solid-state conformation and intermolecular interactions.

Molecular Structure Elucidation: The analysis would confirm the connectivity of the atoms, verifying the fusion of the benzene (B151609) and oxazole (B20620) rings and the positions of the aminomethyl and bromo substituents. It would reveal the planarity of the bicyclic benzoxazole system.

Conformational Analysis: The orientation of the aminomethyl group relative to the benzoxazole ring is a key conformational feature. XRD data would define the torsion angles that dictate the substituent's spatial arrangement, which can influence its chemical reactivity and biological activity.

As specific crystallographic data for this compound are not publicly documented, a hypothetical data table is provided below to represent the type of information obtained from an X-ray diffraction experiment for a similar small organic molecule.

Table 2: Representative Crystallographic Data for a Hypothetical Benzoxazole Derivative

Parameter Value
Chemical Formula C₈H₇BrN₂O
Formula Weight 227.06
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.51
b (Å) 5.23
c (Å) 18.94
**β (°) ** 98.5
**Volume (ų) ** 832.1
Z 4
**Calculated Density (g/cm³) ** 1.81

Note: Data are hypothetical and for illustrative purposes only.

Emerging Research Directions and Future Perspectives for 2 Aminomethyl 4 Bromobenzo D Oxazole Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

The progression of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize methods that are both efficient and environmentally benign. A central tenet of this philosophy is atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net Traditional multi-step syntheses common in the production of fine chemicals and pharmaceuticals often suffer from poor atom economy, generating significant chemical waste. rsc.org

Future research on 2-(Aminomethyl)-4-bromobenzo[d]oxazole will likely focus on developing synthetic pathways that maximize atom economy. Current synthetic strategies for benzoxazole (B165842) cores often involve condensation reactions that generate stoichiometric byproducts. Emerging methodologies aim to circumvent these limitations through the invention of new, more direct reactions. researchgate.net Key areas of exploration may include:

Catalytic Systems: Employing catalytic quantities of reagents, rather than stoichiometric amounts, can drastically improve atom economy. rsc.org Research into novel transition-metal catalysts could enable more direct and efficient cyclization pathways to the benzoxazole core.

Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially eliminates the need for isolating intermediates, thereby reducing solvent usage and waste generation. nih.gov A potential route for this compound could involve an intramolecular cascade process from a suitably functionalized precursor.

Intramolecular Isomerization: Certain synthetic approaches, such as the thermal isomerization of substituted azirines to form heterocyclic systems, offer a 100% atom economy in the key ring-forming step. nih.gov Exploring analogous strategies could provide highly efficient routes to functionalized benzoxazoles.

By embracing these modern synthetic strategies, the production of this compound and its derivatives can become more sustainable and cost-effective.

Integration of Advanced Computational Models for Rational Design and Lead Optimization

The paradigm of drug discovery and materials development has been revolutionized by the integration of computational chemistry. springernature.com Advanced in silico models allow for the rational design of molecules with desired properties, significantly accelerating the development pipeline and reducing reliance on costly and time-consuming empirical screening. nih.govuvm.edu

For this compound, computational tools can be instrumental in predicting and optimizing its potential applications, particularly in medicinal chemistry. The process of lead optimization, where an initial hit compound is refined to improve its potency and reduce side effects, heavily relies on these methods. nih.gov Future research will likely leverage a variety of computational techniques:

Computational MethodApplication in Drug DiscoveryPotential for this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein, estimating binding affinity.Identify potential biological targets and elucidate the key interactions driving binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in the chemical structure of compounds with changes in their biological activity. springernature.comGuide the design of derivatives with enhanced biological activity by identifying key structural modifications.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. springernature.comDevelop a pharmacophore model to screen virtual libraries for new compounds with similar potential activity.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insight into the stability of ligand-protein complexes. nih.govAssess the stability of the binding pose of this compound within a target's active site.

By employing these computational strategies, researchers can efficiently explore the vast chemical space around the this compound scaffold, prioritizing the synthesis of compounds with the highest probability of success.

Exploration of Polypharmacology and Multi-Target Ligand Design Strategies

The traditional "one-target, one-drug, one-disease" model of drug discovery is increasingly being challenged by the realization that complex multifactorial diseases, such as cancer and neurodegenerative disorders, are often better treated by modulating multiple biological targets simultaneously. uniroma1.itpharmacologyonline.org This has led to the rise of polypharmacology and the rational design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct targets. springernature.compharmacologyonline.org

The structure of this compound, featuring a heterocyclic benzoxazole core, a reactive aminomethyl group, and a strategically placed bromine atom, makes it an attractive starting point for MTDL design. Medicinal chemists employ several strategies to create such molecules. nih.gov

Pharmacophore Merging: Two distinct pharmacophores from ligands known to bind different targets are combined or overlapped into a single, novel molecule.

Pharmacophore Linking: Two separate pharmacophores are connected via a molecular linker, allowing each to bind to its respective target. nih.gov

Future research could explore using the this compound scaffold as a foundation for MTDLs. For example, the benzoxazole core could be optimized to interact with one target, while the aminomethyl group serves as an anchor point to attach a second pharmacophore designed for another target. This approach allows for the creation of innovative therapeutics with potentially superior efficacy and a lower propensity for drug resistance compared to single-target agents. uniroma1.it

Design of Next-Generation Chemical Probes for Biological Research

Chemical probes are potent, selective, and cell-permeable small molecules used to interrogate biological systems and validate therapeutic targets. nih.gov The development of high-quality chemical probes is crucial for understanding the complex roles of proteins in health and disease. nih.gov The benzoxazole moiety is a common feature in various biologically active probes.

Fluorescence imaging is a powerful technique for visualizing biological processes within living cells. This requires the development of fluorescent probes that can selectively detect specific analytes, such as metal ions, reactive oxygen species, or biomolecules. nih.gov The benzoxazole core is inherently fluorescent, making its derivatives excellent candidates for such probes. spiedigitallibrary.org

Research has demonstrated that functionalized benzoxazole and related benzothiazole (B30560) systems can act as highly sensitive and selective fluorescent probes. rsc.orgresearchgate.net For instance, a rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) was developed for the detection of Fe³⁺ ions in living cells. rsc.org Similarly, other probes have been designed for imaging cysteine. researchgate.net The this compound structure provides a versatile platform for creating novel fluorescent probes. The aminomethyl group can be readily modified to install a recognition unit for a specific analyte, while the benzoxazole core acts as the signaling fluorophore.

Beyond imaging, functionalized heterocyclic compounds are widely used as chemosensors for detecting analytes in complex media. The ability of a molecule to change its photophysical properties (e.g., color or fluorescence intensity) upon binding to a specific ion or molecule is the basis for these sensors. nanobioletters.com

The nitrogen and oxygen atoms within the this compound structure can serve as coordination sites for metal cations. researchgate.net Research on related heterocyclic systems has shown high selectivity for various metal ions, including Cu²⁺, Pd²⁺, Sn²⁺, and Zn²⁺. nanobioletters.comresearchgate.net Future studies could involve:

Spectroscopic Titrations: Evaluating the changes in the UV-Vis absorption and fluorescence emission spectra of this compound in the presence of various metal cations to determine its selectivity and sensitivity.

Structural Modification: Altering the substituents on the benzoxazole ring or the aminomethyl group to tune the sensor's affinity and selectivity for a particular target analyte.

These investigations could lead to the development of novel sensors for environmental monitoring or for detecting ionic imbalances in biological systems.

Applications in Advanced Materials Science and Organic Electronics (e.g., OLEDs, Photochromic Materials)

The unique electronic and photophysical properties of π-conjugated heterocyclic systems have positioned them as key components in the development of advanced organic materials. Benzoxazole derivatives, in particular, have garnered significant interest for their applications in organic electronics. mdpi.com

Organic Light-Emitting Diodes (OLEDs): There is a persistent demand for stable and efficient deep-blue light emitters for use in full-color displays and solid-state lighting. spiedigitallibrary.org Many benzoxazole-based molecules exhibit strong fluorescence in the blue region of the spectrum, making them promising candidates for the emissive layer in OLEDs. spiedigitallibrary.orgspiedigitallibrary.org Research has shown that modifying the benzoxazole structure, for example by creating bis-chromophore systems or controlling conjugation length, can lead to devices with high external quantum efficiencies (EQE). spiedigitallibrary.orgrsc.org The this compound scaffold could be incorporated into larger molecular architectures to develop novel deep-blue emitters with enhanced charge balance and performance. rsc.orgresearchgate.net

Photochromic Materials: Photochromic compounds can reversibly change their color and other properties upon exposure to light. This phenomenon makes them suitable for applications such as smart windows, optical data storage, and ophthalmic lenses. Diarylethenes containing heterocyclic rings like oxazole (B20620) and thiazole are a prominent class of photochromic materials. researchgate.net The incorporation of the this compound unit into such systems is a plausible future research direction to create novel photoswitchable materials with tailored properties.

The exploration of this compound in materials science represents a promising frontier, with potential to contribute to the next generation of organic electronic and optical devices.

Strategies for Developing Molecular Tools for Mechanistic Biology and Chemical Biology

The unique trifunctional nature of this compound presents a versatile scaffold for the development of sophisticated molecular tools to investigate complex biological systems. The strategic combination of a fluorescent benzoxazole core, a reactive aminomethyl group, and a modifiable bromo substituent allows for the rational design of a variety of probes for mechanistic and chemical biology studies. The core strategies for leveraging this compound's potential revolve around its use in creating fluorescent probes for bioimaging, affinity-based probes for target identification, and photo-cross-linking agents to study molecular interactions.

A primary strategy involves harnessing the intrinsic fluorescence of the benzoxazole moiety. Benzoxazole derivatives are known to exhibit favorable photophysical properties, making them suitable as fluorophores in biological imaging. rsc.orgperiodikos.com.br By modifying the substituents on the benzoxazole ring, the fluorescence emission properties can be tuned for specific applications. For instance, the aminomethyl group can be functionalized with specific recognition motifs to create targeted fluorescent probes. These probes can be designed to selectively bind to particular biomolecules or to sense changes in the cellular microenvironment, such as pH or the presence of specific metal ions like Fe^3+, Zn^2+, and Cd^2+. rsc.orgmdpi.comnih.gov The bromo substituent can also influence the photophysical properties of the benzoxazole core, for example, through the heavy-atom effect, which can be exploited in the design of phosphorescent probes for time-resolved imaging.

Another key strategy focuses on utilizing the aminomethyl group as a versatile linker for bioconjugation. nih.govub.edu This primary amine can be readily coupled to a wide range of molecules, including peptides, proteins, and other small molecules, using well-established bioconjugation chemistries. nih.govub.edu This allows for the attachment of the this compound scaffold to a biomolecule of interest, thereby creating a fluorescently labeled probe for tracking its localization and dynamics within living cells. Furthermore, the aminomethyl group can be used to attach photo-cross-linking moieties, enabling the covalent capture of interacting partners upon photoactivation.

The bromo substituent at the 4-position of the benzoxazole ring offers additional strategic advantages. It can serve as a synthetic handle for further chemical modifications, allowing for the introduction of various functional groups through cross-coupling reactions. nih.gov This enables the generation of a diverse library of probes with tailored properties. Moreover, the bromine atom can act as a reactive group for covalent labeling of proteins, particularly those with nucleophilic residues in their binding sites. rsc.org This strategy can be employed to develop irreversible inhibitors or activity-based probes for target validation and mechanistic studies. The bromo group is also a key feature in the design of chemical probes targeting bromodomains, which are important epigenetic readers. nih.gov

By combining these strategies, a range of multifunctional molecular tools can be developed from the this compound scaffold. For example, a probe could be designed with a recognition element attached to the aminomethyl group for targeting a specific protein, while the bromo group is retained to facilitate covalent binding or to modulate the fluorescent properties of the benzoxazole core. Such multifaceted probes are invaluable for dissecting complex biological processes and for the development of new therapeutic agents.

Molecular Tool Target/Application Design Strategy
Targeted Fluorescent Probe Cellular imaging of specific proteins or organellesThe aminomethyl group is functionalized with a targeting ligand (e.g., a peptide or small molecule). The benzoxazole core provides the fluorescent signal.
Ion-Selective Chemosensor Detection of specific metal ions (e.g., Fe^3+, Zn^2+) in biological systemsThe aminomethyl and/or bromo groups are modified to create a specific binding pocket for the target ion, leading to a change in the fluorescence of the benzoxazole core upon binding. rsc.orgmdpi.com
Activity-Based Probe Covalent labeling and profiling of enzyme activityThe bromo group acts as a reactive "warhead" to form a covalent bond with a nucleophilic residue in the active site of a target enzyme. The benzoxazole provides a fluorescent tag for detection.
Photo-Cross-Linking Agent Identification of protein-protein or protein-small molecule interactionsA photo-activatable group is attached via the aminomethyl linker. Upon UV irradiation, the probe forms covalent cross-links with nearby interacting molecules.
Bromodomain Chemical Probe Inhibition and study of bromodomain-containing proteinsThe bromo-benzoxazole scaffold can be elaborated to mimic the acetyl-lysine binding motif of bromodomains, with the bromine atom potentially contributing to binding affinity and selectivity. nih.gov

Q & A

Basic Synthesis: What are the standard synthetic routes for 2-(Aminomethyl)-4-bromobenzo[d]oxazole?

The synthesis typically involves cyclocondensation of 2-aminophenol derivatives with halogenated carbonyl precursors. For example, a modified approach using brominated benzaldehyde and aminomethyl precursors in ethanol under reflux with catalytic acid (e.g., glacial acetic acid) can yield the target compound. Purification often employs recrystallization from water-ethanol mixtures or column chromatography . Key steps include:

  • Reagent selection : Brominated aldehydes ensure regioselective bromination at the 4-position.
  • Reaction optimization : Reflux duration (4–18 hours) and solvent polarity (DMSO, ethanol) significantly impact yield .

Advanced Synthesis: How can reaction yields be improved for sterically hindered intermediates?

Steric hindrance in brominated intermediates often reduces yields. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • Catalytic systems : Use of Pd/C for hydrogenation steps or AlCl₃ for Friedel-Crafts acylation to enhance regioselectivity .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .

Basic Characterization: Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C-NMR : Confirm the presence of the aminomethyl (-CH₂NH₂) group (δ ~3.8 ppm for CH₂, δ ~1.5 ppm for NH₂) and bromine-induced deshielding in aromatic protons .
  • IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns due to bromine .

Advanced Characterization: How to resolve discrepancies between experimental and computational NMR data?

Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:

  • DFT calculations : Use hybrid functionals (B3LYP, PBE0) with solvent models (IEFPCM) to simulate NMR shifts .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or tautomers .

Basic Biological Evaluation: What assays are used to assess antimicrobial activity?

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic effects .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to rule off-target toxicity .

Advanced Biological Evaluation: How to design structure-activity relationship (SAR) studies for this compound?

  • Derivatization : Modify the aminomethyl group (e.g., acetylation) or bromine position to probe electronic effects.
  • Docking studies : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases using AutoDock Vina .
  • Metabolic stability : Assess hepatic microsomal degradation to prioritize lead compounds .

Basic Computational Modeling: What role does DFT play in studying this compound?

DFT predicts electronic properties (HOMO-LUMO gaps), vibrational spectra, and reaction pathways. Key applications:

  • Charge distribution : Identify nucleophilic/electrophilic sites for reactivity predictions .
  • Thermochemistry : Calculate bond dissociation energies (BDEs) for bromine substitution .

Advanced Computational Modeling: Which functionals best model excited-state proton transfer (ESIPT) in oxazole derivatives?

Hybrid functionals (B3LYP, PBE0) accurately reproduce ESIPT emission wavelengths, while range-separated functionals (CAM-B3LYP) overestimate energy barriers. Use TDDFT with 6-31+G(d) basis sets and solvent corrections for fluorescence studies .

Data Contradictions: How to address inconsistent biological activity across similar derivatives?

  • Solubility factors : Measure logP values; poor solubility may mask intrinsic activity.
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites .
  • Crystallography : Resolve crystal structures to confirm binding modes .

Mechanistic Insights: What drives the regioselectivity of bromination in benzo[d]oxazole synthesis?

  • Electronic effects : Bromine preferentially attacks the para position due to electron-withdrawing effects of the oxazole ring.
  • Steric guidance : Substituents on the aminomethyl group direct bromination via steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.